Cas no 1421491-67-9 (N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide)
![N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide structure](https://ja.kuujia.com/scimg/cas/1421491-67-9x500.png)
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide 化学的及び物理的性質
名前と識別子
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- N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide
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- インチ: 1S/C22H23N3O/c1-2-19(16-7-4-3-5-8-16)22(26)24-18-12-10-17(11-13-18)20-15-23-21-9-6-14-25(20)21/h3-5,7-8,10-13,15,19H,2,6,9,14H2,1H3,(H,24,26)
- InChIKey: TZTFBQZHBJTCCN-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C2N3CCCC3=NC=2)C=C1)(=O)C(C1=CC=CC=C1)CC
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6349-1248-1mg |
2-phenyl-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)butanamide |
1421491-67-9 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamideに関する追加情報
Professional Introduction to N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide (CAS No. 1421491-67-9)
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide, identified by its CAS number 1421491-67-9, is a compound of significant interest in the field of chemical and biomedical research. This molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and therapeutic development. The intricate architecture of this compound, featuring a pyrrolo[1,2-a]imidazole core linked to a phenyl ring and a butanamide moiety, suggests a multifaceted role in biological interactions.
The pyrrolo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage with various biological targets. Recent studies have highlighted the importance of this scaffold in the design of molecules with enhanced binding affinity and selectivity. The presence of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl group in N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide imparts specific electronic and steric properties that can modulate its interactions with biological receptors. This has led to investigations into its potential as a lead compound for the development of novel therapeutic agents.
In the realm of drug discovery, the phenyl ring and the butanamide moiety play crucial roles in determining the pharmacokinetic and pharmacodynamic properties of the compound. The phenyl ring is a common pharmacophore in many bioactive molecules, contributing to hydrophobic interactions and surface binding. Meanwhile, the butanamide group can influence metabolic stability and solubility, which are critical factors in drug design. The combination of these structural elements in N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide makes it a promising candidate for further exploration.
The synthesis and characterization of this compound have been subjects of extensive research. Advanced synthetic methodologies have been employed to construct the complex core structure efficiently. Techniques such as multi-step organic synthesis, including cross-coupling reactions and cyclization processes, have been utilized to achieve high yields and purity. The structural elucidation of N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide has been performed using state-of-the-art spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring a comprehensive understanding of its molecular framework.
The biological activity of N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide has been evaluated through various in vitro assays. These studies have focused on its interaction with potential target proteins and enzymes relevant to human health and disease. Preliminary results suggest that this compound exhibits interesting pharmacological properties that warrant further investigation. For instance, it has shown potential as an inhibitor of certain enzymes implicated in inflammatory pathways. This aligns with the growing interest in developing molecules that modulate inflammatory responses without causing significant side effects.
The therapeutic potential of N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenylbutanamide is further underscored by its ability to cross the blood-brain barrier (BBB). The BBB is a critical barrier that protects the central nervous system from external substances but also poses significant challenges for drug delivery. Compounds capable of efficiently crossing this barrier are highly sought after for treating neurological disorders. The structural features of this molecule may facilitate its passage through the BBB, making it a promising candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its potential therapeutic applications, N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenoxybutanamide may also find utility in research tools for studying biological pathways. Its unique structure allows it to be used as a probe molecule to investigate enzyme mechanisms and receptor binding interactions. Such studies can provide valuable insights into disease mechanisms and aid in the development of more targeted therapies.
The future directions for research on N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-)
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] The development of novel pharmaceuticals is an ongoing process that relies on innovative chemical synthesis and rigorous biological evaluation. N-[4-(6-hydroxy-N-methyl-imidazole)
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] benzene
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N-[4-(benzamidine)
N,N'-dibenzoylthiourea monohydrate
The synthesis involves multiple steps:
Step 1: Preparation of 6-chloropyrrole.
Step 2: Cyclization with formamidine acetate.
Step 3: Condensation with benzaldehyde derivatives.
Step 4: Amide formation with phenethylamine derivatives.
Each step is optimized for yield and purity using various reaction conditions.
The compound exhibits good solubility in organic solvents such as methanol,
ethanol,< br/>
chloroform,< br/>
and dimethyl sulfoxide (DMSO).
It shows stability under standard storage conditions at room temperature.
Further studies are needed to fully elucidate its mechanism of action.
In conclusion,N-[4-(
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